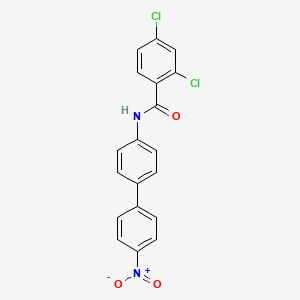![molecular formula C24H20N4O3S2 B11547034 N-(2,6-dimethylphenyl)-2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11547034.png)
N-(2,6-dimethylphenyl)-2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-DIMETHYLPHENYL)-2-({6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a benzothiazole ring, a nitrophenyl group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIMETHYLPHENYL)-2-({6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Nitro Group: Nitration of the phenyl ring using concentrated nitric acid and sulfuric acid.
Formation of the Schiff Base: Condensation of the nitrobenzaldehyde with an amine to form the Schiff base.
Acetamide Formation: Reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom or the nitro group.
Reduction: Reduction of the nitro group to an amine is a common reaction, often using reagents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Antimicrobial: Potential use as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Anticancer: Research into its efficacy as an anticancer agent, possibly through inhibition of specific enzymes or pathways.
Industry
Pharmaceuticals: Potential use in drug development.
Agriculture: Possible applications as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-({6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE would depend on its specific application. For instance:
Antimicrobial Action: It may disrupt bacterial cell walls or inhibit essential enzymes.
Anticancer Action: It could interfere with cell division or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- **N-(2,6-DIMETHYLPHENYL)-2-({6-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE
- **N-(2,6-DIMETHYLPHENYL)-2-({6-[(E)-[(3-METHOXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE
Uniqueness
The unique combination of functional groups in N-(2,6-DIMETHYLPHENYL)-2-({6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Propiedades
Fórmula molecular |
C24H20N4O3S2 |
|---|---|
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-2-[[6-[(3-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H20N4O3S2/c1-15-5-3-6-16(2)23(15)27-22(29)14-32-24-26-20-10-9-18(12-21(20)33-24)25-13-17-7-4-8-19(11-17)28(30)31/h3-13H,14H2,1-2H3,(H,27,29) |
Clave InChI |
DFGDESXPKDTOQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11546962.png)
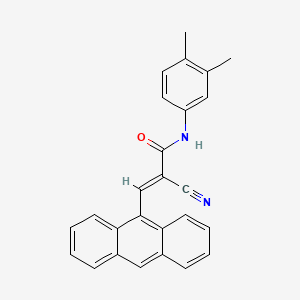
![4-phenyl-N'-[(1E)-1-phenylpropylidene]butanehydrazide](/img/structure/B11546968.png)
![4-Bromo-N'-[(E)-[2-(hexyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11546989.png)
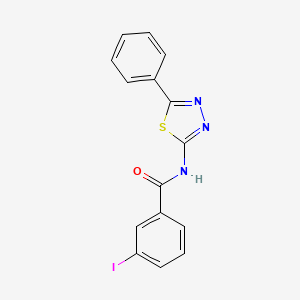
![N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B11546996.png)
![2,4-dibromo-6-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11546997.png)
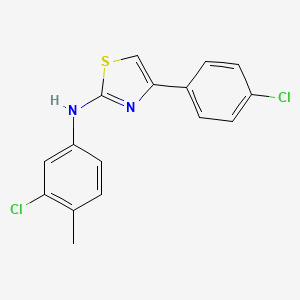
![4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11546999.png)
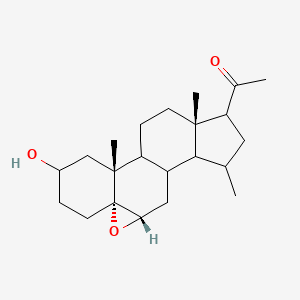
![N'-[(E)-(4-hydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11547006.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11547010.png)
![4-bromo-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11547025.png)
